3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride
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Overview
Description
3-(trifluoromethyl)-2-azabicyclo[222]octane hydrochloride is a compound that features a trifluoromethyl group attached to a bicyclic azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2-azabicyclo[22One common method includes the use of Selectfluor, a reagent known for its electrophilic fluorination capabilities . The process involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a suitable trifluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:
Electrophilic and Nucleophilic Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or other substituents are replaced by different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Selectfluor: Used for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield trifluoromethylated derivatives, while nucleophilic substitution can produce a variety of functionalized compounds .
Scientific Research Applications
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications:
Pharmaceuticals: The compound’s unique structure and properties make it a valuable intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its stability and reactivity.
Materials Science: The compound’s properties are exploited in the creation of advanced materials with specific characteristics.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to desired biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst and reagent in organic synthesis.
Selectfluor: Another fluorinated compound used for electrophilic fluorination.
Uniqueness
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
CAS No. |
2742656-73-9 |
---|---|
Molecular Formula |
C8H13ClF3N |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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